molecular formula C17H15NO2S2 B15100076 2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole

2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole

Cat. No.: B15100076
M. Wt: 329.4 g/mol
InChI Key: FTAYQTHIRQGETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group and a benzylsulfonyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through a sulfonylation reaction, where benzylsulfonyl chloride reacts with the thiazole ring in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is investigated for its potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-[benzylsulfonyl]-1,3-thiazole: Similar structure but lacks the 4-methyl group on the phenyl ring.

    2-(4-Methylphenyl)-4-[methylsulfonyl]-1,3-thiazole: Similar structure but has a methylsulfonyl group instead of a benzylsulfonyl group.

    2-(4-Methylphenyl)-4-[phenylsulfonyl]-1,3-thiazole: Similar structure but has a phenylsulfonyl group instead of a benzylsulfonyl group.

Uniqueness

2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole is unique due to the presence of both the 4-methylphenyl and benzylsulfonyl groups, which may confer specific chemical and biological properties that are distinct from other similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

4-benzylsulfonyl-2-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C17H15NO2S2/c1-13-7-9-15(10-8-13)17-18-16(11-21-17)22(19,20)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

FTAYQTHIRQGETE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.